
Cbz-Gly-D-Trp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Gly-D-Trp, also known as benzyloxycarbonyl-glycine-D-tryptophan, is a synthetic dipeptide. It is composed of glycine and D-tryptophan, with a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of glycine. This compound is commonly used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Gly-D-Trp typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides on a solid support. The process begins with the attachment of the first amino acid (glycine) to a resin. The Cbz protecting group is then introduced to protect the amino group of glycine. The next step involves the coupling of D-tryptophan to the protected glycine. This is achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yields. The use of protecting groups like Cbz is crucial in preventing unwanted side reactions and ensuring the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Gly-D-Trp undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The amino group of glycine can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The tryptophan residue can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Hydrogenation: Pd-C, H2
Coupling Reagents: DCC, PyBOP
Bases: DIPEA, triethylamine (TEA)
Major Products Formed
Deprotected Peptide: Removal of the Cbz group yields the free peptide.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophiles used in substitution reactions
Aplicaciones Científicas De Investigación
Cbz-Gly-D-Trp has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Cbz-Gly-D-Trp involves its interaction with specific molecular targets. The Cbz protecting group stabilizes the peptide during synthesis, preventing unwanted side reactions. Upon deprotection, the free peptide can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The glycine and D-tryptophan residues contribute to the peptide’s overall structure and function, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Cbz-Gly-L-Trp: Similar structure but with L-tryptophan instead of D-tryptophan.
Cbz-Gly-Leu-Trp: Contains leucine in addition to glycine and tryptophan
Uniqueness
Cbz-Gly-D-Trp is unique due to the presence of D-tryptophan, which imparts distinct stereochemical properties compared to its L-counterpart. This can influence the peptide’s biological activity and interactions with molecular targets .
Propiedades
Número CAS |
202595-75-3 |
|---|---|
Fórmula molecular |
C21H21N3O5 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
(2R)-3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21N3O5/c25-19(12-23-21(28)29-13-14-6-2-1-3-7-14)24-18(20(26)27)10-15-11-22-17-9-5-4-8-16(15)17/h1-9,11,18,22H,10,12-13H2,(H,23,28)(H,24,25)(H,26,27)/t18-/m1/s1 |
Clave InChI |
VFJWAPSFRKFYME-GOSISDBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



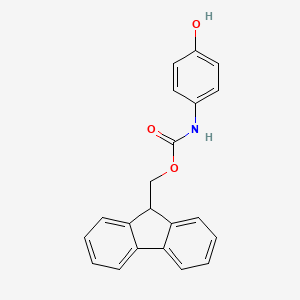


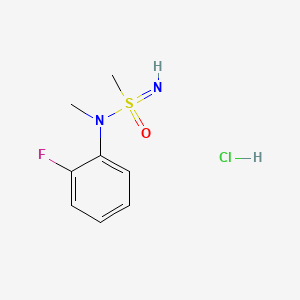
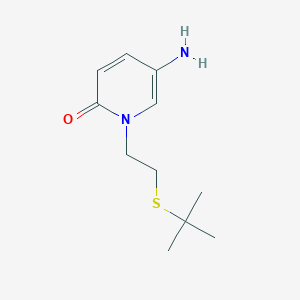
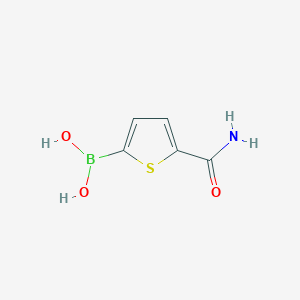




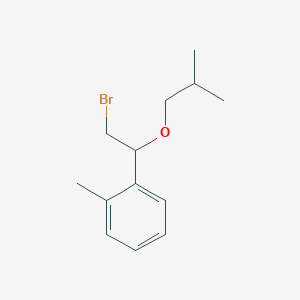
amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
![[4-(Carbamoylmethyl)phenyl]boronic acid](/img/structure/B13474940.png)
